Comparative Synthesis Efficiency: Reported Yield for tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate
The synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate from 4-aminophenylacetonitrile and di-tert-butyl dicarbonate (Boc2O) has been reported with a quantitative yield of 92% under mild conditions (ethyl acetate, 25-30°C) . This serves as a benchmark for evaluating alternative synthetic routes or starting materials. Currently, a direct head-to-head yield comparison with the synthesis of its meta-isomer or benzyl carbamate analog under identical conditions is not available in the public domain to serve as a strong differential point.
| Evidence Dimension | Reported Isolated Yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | Theoretical baseline or alternative routes (data not available for direct comparison) |
| Quantified Difference | Not applicable (lack of comparator data) |
| Conditions | Reaction of 4-aminophenylacetonitrile with Boc2O in ethyl acetate at 25-30°C |
Why This Matters
A high reported yield indicates a robust and efficient synthetic step, which is a key factor for cost-effective procurement of multi-gram to kilogram quantities.
